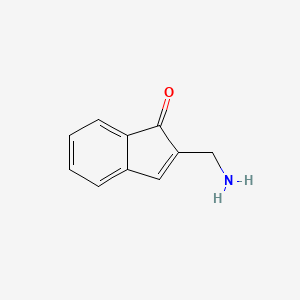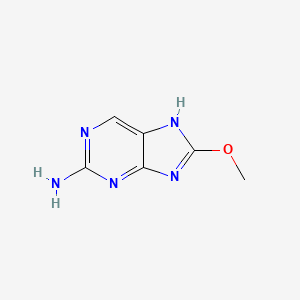
2-(Aminomethyl)-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminometil)-1H-inden-1-ona es un compuesto orgánico con una estructura única que incluye un esqueleto de indeno sustituido con un grupo aminometil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Aminometil)-1H-inden-1-ona normalmente implica la reacción de indanona con formaldehído y amoníaco o una amina. Un método común es la reacción de Mannich, donde la indanona reacciona con formaldehído y una amina primaria o secundaria en condiciones ácidas para formar el producto deseado.
Métodos de producción industrial
La producción industrial de 2-(Aminometil)-1H-inden-1-ona puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Aminometil)-1H-inden-1-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo aminometil puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como haluros u otras aminas en condiciones básicas o ácidas.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir 2-(aminometil)-1H-indeno-1,3-diona, mientras que la reducción puede producir 2-(aminometil)-1H-inden-1-ol.
Aplicaciones Científicas De Investigación
2-(Aminometil)-1H-inden-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y como bloque de construcción para moléculas biológicamente activas.
Industria: Se utiliza en la producción de materiales con propiedades específicas, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 2-(Aminometil)-1H-inden-1-ona implica su interacción con diversos objetivos moleculares. El grupo aminometil puede formar enlaces de hidrógeno e interacciones electrostáticas con moléculas biológicas, influyendo en su actividad. El esqueleto de indeno proporciona una estructura rígida que puede encajar en sitios de unión específicos, modulando la actividad de enzimas o receptores.
Comparación Con Compuestos Similares
Compuestos similares
2-(Aminometil)indol: Estructura similar, pero con un esqueleto de indol.
2-(Aminometil)fenol: Contiene un grupo fenol en lugar de un indeno.
2-(Aminometil)piridina: Anillo de piridina en lugar de un indeno.
Unicidad
2-(Aminometil)-1H-inden-1-ona es único debido a su esqueleto de indeno, que proporciona propiedades químicas y físicas distintas en comparación con otros compuestos similares. Esta singularidad lo hace valioso en aplicaciones específicas donde la rigidez y las propiedades electrónicas del anillo de indeno son ventajosas.
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-(aminomethyl)inden-1-one |
InChI |
InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-5H,6,11H2 |
Clave InChI |
QPECAAQMLUREIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C2=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)

![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)

![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)



![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
